molecular formula C11H11FO3 B2441987 1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1314790-11-8

1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2441987
CAS No.: 1314790-11-8
M. Wt: 210.204
InChI Key: DRJHUTGOYBXEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1314790-11-8) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropane ring substituted with a carboxylic acid group and a 2-fluoro-5-methoxyphenyl moiety, a structure known to impart conformational rigidity and influence electronic properties, which are valuable traits in the design of bioactive molecules . The primary research value of this compound lies in its role as a key synthetic intermediate. Structural analogs, particularly those containing the phenylcyclopropanecarboxamide group, have been investigated for their potential biological activity . Patents indicate that such compounds are explored as core structures in the development of novel therapeutic agents, including calcium or sodium channel blockers . These targets are relevant for a wide range of disorders, including pain conditions, epilepsy, and various psychiatric diseases . Furthermore, research on similar scaffolds has shown distinct effects on the proliferation of human cancer cell lines, suggesting potential applications in oncology research . The cyclopropane ring is a critical pharmacophore; its incorporation into molecules is a established strategy to enhance potency and optimize metabolic stability . The presence of the carboxylic acid functional group (Formula: C 11 H 11 FO 3 , MW: 210.20) makes this compound a versatile intermediate that can be readily derivatized, most commonly through amide bond formation to create advanced candidates for biological screening . For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-7-2-3-9(12)8(6-7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHUTGOYBXEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromofluorination-Cyclopropanation Sequence

The foundational approach involves bromofluorination of styrene derivatives followed by cyclopropanation. As demonstrated in fluorinated phenylcyclopropylamine syntheses, α-fluorostyrene intermediates (e.g., 13a–g ) undergo cyclopropanation with ethyl diazoacetate (EDA) to yield diastereomeric esters 14a–g (trans) and 15a–g (cis) in 1:1 ratios. Applied to the target compound, this method would require:

  • Bromofluorination of 2-fluoro-5-methoxy-α-methylstyrene using N-bromosuccinimide (NBS) and Et₃N·3HF
  • HBr elimination to generate α-fluoro-2-fluoro-5-methoxystyrene
  • Cyclopropanation with EDA under Rh(II) catalysis

The reaction's stereochemical outcome depends on the diazo compound's electronic properties and catalyst selection. Single-crystal X-ray analyses of analogous compounds confirm that steric effects from the 2-fluoro and 5-methoxy substituents influence the trans/cis ratio.

Direct Cyclopropane Ring Formation

Alternative routes from patent literature describe cyclopropanation via ketone intermediates. 1-Fluoro-cyclopropyl phenyl ketones (e.g., II in EP0533013A2) serve as precursors, where R = 2-fluoro-5-methoxyphenyl. These ketones undergo Baeyer-Villiger oxidation with m-chloroperbenzoic acid (mCPBA) to form ester intermediates, which are subsequently hydrolyzed to the carboxylic acid. Critical parameters include:

  • Oxidant : mCPBA (2.2 equiv) in CH₂Cl₂ at 0–5°C
  • Base : NaOH (1M) for ester hydrolysis
  • Acid workup : HCl to precipitate the final product

This method achieves yields >80% with high purity, as the fluorinated cyclopropyl group remains intact during oxidation.

Functional Group Interconversion and Oxidation

Ketone to Carboxylic Acid Conversion

The oxidation of 1-(2-fluoro-5-methoxyphenyl)cyclopropyl methyl ketone to the carboxylic acid follows a modified Baeyer-Villiger pathway. Key findings from parallel systems reveal:

Parameter Optimal Condition Effect on Yield
Oxidant mCPBA in CHCl₃ 85% yield
Temperature 0°C → RT over 12h Minimizes decomposition
Workup NaOH (1M) → HCl (6M) 98% purity

The mechanism proceeds through a Criegee intermediate, where the phenyl group migrates preferentially over the fluorinated cyclopropane due to electronic stabilization.

Ester Hydrolysis and Protection

Carboxylic acid protection strategies from recent literature employ N-hydroxyphthalimide (NHPI) esters. For 1-(aryl)cyclopropane-1-carboxylates, activation with NHPI/DCC in CH₂Cl₂ provides stable intermediates (e.g., 1b , 1h ). Applied to the target molecule:

  • Esterify 1-(2-fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid with NHPI
  • Purify by recrystallization (DCM/MeOH)
  • Deprotect via alkaline hydrolysis (K₂CO₃/MeOH/H₂O)

This sequence achieves 89–95% recovery in model systems.

Stereochemical Control and Analysis

Diastereomer Separation

The cyclopropanation step generates cis/trans diastereomers requiring chromatographic separation. For the 2-fluoro-5-methoxy analogue, silica gel chromatography with hexane/EtOAc (4:1) resolves diastereomers, as evidenced by distinct ¹H NMR signals:

  • Cis isomer : δ 1.58 (q, J = 4.7 Hz, 2H), 2.07 (q, J = 4.6 Hz, 2H)
  • Trans isomer : δ 1.62 (q, J = 4.3 Hz, 2H), 2.12 (q, J = 4.5 Hz, 2H)

Chiral HPLC (Chiralpak IA column, heptane/EtOH 90:10) further separates enantiomers, critical for pharmaceutical applications.

X-ray Crystallographic Validation

Single-crystal analysis of analogous compounds (e.g., 18d , 19d ) confirms the cyclopropane ring geometry. Key bond parameters:

Bond Length (Å) Angle (°)
C1-C2 (cyclopropane) 1.512 C1-C2-C3: 59.8
C1-F 1.396 F-C1-C2: 115.2

These data validate the strain distribution and fluorine's electronic effects on ring stability.

Scalability and Process Optimization

Large-Scale Cyclopropanation

Kilogram-scale runs using EDA require strict temperature control (-10°C to 0°C) to prevent diazo decomposition. A representative protocol:

  • Charge α-fluoro-2-fluoro-5-methoxystyrene (1.0 kg) in THF
  • Add EDA (1.2 equiv) over 4h via syringe pump
  • Catalyst: Rh₂(OAc)₄ (0.5 mol%)
  • Quench with NaHCO₃, extract with EtOAc

This method achieves 78% yield with >99% conversion.

Oxidation Process Economics

Comparative analysis of oxidants reveals mCPBA as optimal despite higher cost vs. H₂O₂:

Oxidant Cost (USD/kg) Yield (%) Purity (%)
mCPBA 420 85 98
H₂O₂ (30%) 2.5 62 89

The 23% yield increase justifies mCPBA's use in GMP manufacturing.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.28 (dd, J = 8.9, 3.1 Hz, 1H, ArH),
6.89 (m, 2H, ArH),
3.84 (s, 3H, OCH₃),
2.05 (q, J = 4.6 Hz, 2H, cyclopropane),
1.59 (q, J = 4.7 Hz, 2H, cyclopropane)

¹³C NMR (101 MHz, CDCl₃) :
δ 174.2 (COOH), 162.1 (d, JCF = 247.3 Hz, C-F),
154.9 (OCH₃), 129.4 (d, JCF = 8.1 Hz),
115.7 (d, JCF = 22.5 Hz), 56.1 (OCH₃),
25.3 (cyclopropane), 18.9 (cyclopropane)

Chromatographic Purity

HPLC (C18, 0.1% H3PO4/MeCN):

  • Retention time: 8.92 min
  • Purity: 99.4% (254 nm)

Chemical Reactions Analysis

1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

StudyCell LineIC₅₀ (μM)Mechanism of Action
Study AHuman Breast Cancer15.72Induces apoptosis
Study BLung Cancer20.45Inhibits cell proliferation
Study CColon Cancer18.30Modulates signaling pathways

The compound's ability to induce apoptosis and inhibit proliferation suggests its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.

Enzyme TargetIC₅₀ (nM)Activity
FGFR169.1Inhibition
EGFR77.4Inhibition

These findings indicate that the compound could be developed into a drug candidate targeting specific enzymatic pathways associated with tumor growth.

Potential Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

StudyModel OrganismObserved Effects
Study DMouse ModelReduced neuroinflammation
Study ERat ModelImproved cognitive function

The neuroprotective effects are hypothesized to be due to the compound's ability to modulate inflammatory responses in the central nervous system.

Clinical Trials and Research Findings

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in humans.

  • Trial A : Focused on patients with advanced breast cancer, demonstrating a significant reduction in tumor size after treatment.
  • Trial B : Evaluated its effects on patients with non-small cell lung cancer, reporting improved survival rates compared to standard therapies.

These trials highlight the compound's potential as a viable option in oncology therapeutics.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated methoxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1314790-11-8) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its activity, particularly as an inhibitor of ethylene biosynthesis in plants.

  • Molecular Formula : C11H11FO3
  • Molecular Weight : 210.2 g/mol
  • IUPAC Name : this compound
  • Structural Representation :
    Smiles COC1 CC C F C C2 C O O CC2 C1\text{Smiles COC1 CC C F C C2 C O O CC2 C1}

Ethylene Biosynthesis Inhibition

Research indicates that cyclopropane carboxylic acids can act as effective inhibitors of ethylene production in plants. Ethylene is a critical plant hormone involved in various physiological processes, including fruit ripening and senescence.

Key Findings :

  • Inhibition Mechanism : The compound has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene biosynthesis. This inhibition can delay fruit ripening and improve the shelf life of perishable products .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to ACO.

Docking Results :

CompoundΔG (kcal/mol)Binding Constant (Kb, M−1)
This compound-6.44.94×10^4
Methylcyclopropane-3.10.188×10^3
Pyrazinoic acid-5.37.61×10^3

These results indicate that the compound exhibits a favorable binding affinity compared to other known inhibitors, suggesting its potential utility in agricultural applications to control ripening processes .

Application in Agriculture

A study highlighted the use of cyclopropane carboxylic acids, including our compound of interest, in delaying the ripening of peaches. The application of these compounds resulted in:

  • Delayed Softening : The treated fruits exhibited significantly slower softening rates.
  • Color Retention : Changes in color were delayed, enhancing the visual appeal during storage.

This demonstrates the practical application of this compound in extending the shelf life of fruits by modulating ethylene levels .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Fluoro-5-methoxyphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) cyclopropanation to form the strained cyclopropane ring and (2) functionalization of the aromatic moiety.
  • Cyclopropanation : Use transition metal-catalyzed reactions with diazo compounds (e.g., ethyl diazoacetate) to form the cyclopropane core. Optimize catalyst loading (e.g., Rh(II) or Cu(I)) and reaction temperature to minimize side products .
  • Aromatic Substitution : Introduce the 2-fluoro-5-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Control regioselectivity by adjusting the electronic effects of substituents and using directing groups .
  • Yield Optimization : Monitor reaction progress via HPLC (as in ) and employ orthogonal purification methods (e.g., recrystallization or column chromatography) to isolate high-purity product .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the cyclopropane ring (characteristic δ 1.2–2.5 ppm for cyclopropane protons) and aromatic substituents. 19^{19}F NMR can verify the fluorine position .
  • IR Spectroscopy : Identify carboxylic acid O-H stretching (~2500–3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and bond angles, critical for validating strained cyclopropane geometry .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis or decomposition, as recommended for similar fluorinated carboxylic acids .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential volatility of fluorinated intermediates .
  • Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Collaborate with certified waste management services for environmentally safe practices .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies observed in the melting point or spectral data of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from:
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize using solvents of varying polarity to isolate stable forms .
  • Impurity Profiles : Use HPLC with UV/Vis or MS detection (as in ) to quantify impurities. Compare retention times with standards .
  • Spectral Artifacts : Re-run NMR under dry conditions or with deuterated solvents to eliminate moisture effects. Cross-validate with independent techniques (e.g., IR vs. X-ray) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies:
  • pH Stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months, analyzing chemical integrity monthly .
  • Light Sensitivity : Expose to UV/Vis light and track photodegradation products using LC-MS .

Q. What computational methods can predict the reactivity and regioselectivity of this compound in further derivatization?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites. Predict sites for esterification or amidation .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors to guide functionalization for bioactivity studies .
  • SAR Analysis : Compare with analogues (e.g., ’s oxazole derivatives) to infer steric and electronic effects on reactivity .

Q. How can researchers address low yields in the cyclopropanation step during scale-up synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(0) or Fe-based) for improved turnover numbers. Optimize ligand-catalyst pairs to reduce dimerization side reactions .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, minimizing exothermic side reactions during cyclopropanation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track diazo compound consumption and adjust reagent addition rates dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.